molecular formula C17H13Cl2N3O2 B10906093 1-[(2-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10906093
M. Wt: 362.2 g/mol
InChI Key: YTOSBVUQBATGPN-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and chlorophenoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Attachment of the chlorophenoxy group: This is typically done through a nucleophilic substitution reaction, where the chlorophenoxy group is introduced using a chlorophenol derivative and a suitable leaving group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or chlorophenoxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-BROMOPHENOXY)METHYL]-N~3~-(2-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has bromine atoms instead of chlorine, which may result in different reactivity and biological activity.

    1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: The presence of fluorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    1-[(2-METHOXYPHENOXY)METHYL]-N~3~-(2-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: The methoxy groups may enhance the compound’s solubility and influence its biological activity.

The uniqueness of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-5-1-3-7-14(12)20-17(23)15-9-10-22(21-15)11-24-16-8-4-2-6-13(16)19/h1-10H,11H2,(H,20,23)

InChI Key

YTOSBVUQBATGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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